molecular formula C10H15NO2 B7934892 4-Methoxy-2-(propan-2-yloxy)aniline

4-Methoxy-2-(propan-2-yloxy)aniline

Cat. No.: B7934892
M. Wt: 181.23 g/mol
InChI Key: NXGNQLUYHXOIII-UHFFFAOYSA-N
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Description

4-Methoxy-2-(propan-2-yloxy)aniline is a substituted aniline derivative featuring methoxy (–OCH₃) and isopropyloxy (–OCH(CH₃)₂) groups at the 4- and 2-positions of the aromatic ring, respectively. This compound serves as a key intermediate in organic synthesis, particularly in the preparation of heterocyclic systems, pharmaceuticals, and agrochemicals. Its structure combines electron-donating groups that influence reactivity, solubility, and molecular interactions.

Properties

IUPAC Name

4-methoxy-2-propan-2-yloxyaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(2)13-10-6-8(12-3)4-5-9(10)11/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXGNQLUYHXOIII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(propan-2-yloxy)aniline typically involves the reaction of 4-nitroanisole with isopropyl alcohol in the presence of a base, followed by reduction of the nitro group to an amine . The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Isopropyl alcohol

    Temperature: Reflux conditions

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(propan-2-yloxy)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxy-2-(propan-2-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(propan-2-yloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Effects

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Properties/Applications Synthesis Yield Reference ID
4-Methoxy-2-methyl-N-(o-tolyl)aniline –CH₃ (2), –NH(o-tolyl) Red solid; Pd-catalyzed coupling; 78% yield 78%
4-Methoxy-2-(perfluorodecyl)aniline –O(CF₂)₉CF₃ (2) White solid; fluorophilic properties 81%
4-Methoxy-2-(quinolin-3-yl)aniline –Quinolin-3-yl (2) Bioactive intermediate; brown oil 62% (derivative)
4-Methoxy-2-(5-methylfuran-2-yl)aniline –C₄H₃OCH₃ (2) Aromatic π-π interactions; 79% yield 79%
4-Methoxy-3-(propan-2-yloxy)aniline –OCH(CH₃)₂ (3) Positional isomer; discontinued commercial N/A
2-Chloro-4-(propan-2-yloxy)aniline –Cl (2), –OCH(CH₃)₂ (4) Electron-withdrawing Cl; reactive intermediate N/A
Key Observations:
  • Electronic Effects : Methoxy and isopropyloxy groups are electron-donating, activating the aromatic ring toward electrophilic substitution. In contrast, chlorine () deactivates the ring .
  • Steric and Solubility Effects: Bulky substituents like perfluorodecyl () or quinoline () reduce solubility in polar solvents but enhance thermal stability . The isopropyloxy group in the target compound balances moderate steric bulk with lipophilicity.
  • Positional Isomerism : 4-Methoxy-3-(propan-2-yloxy)aniline () demonstrates how substituent positioning alters molecular dipole moments and crystallinity .

Physicochemical Properties

  • Melting Points and States: Fluorinated derivatives () are crystalline solids, whereas quinoline-containing analogs () are oils, reflecting differences in molecular symmetry .
  • Spectroscopic Data: 19F NMR: reports δ -66.4 ppm for the –CF₃ group, absent in non-fluorinated analogs . 1H NMR: Methoxy protons typically resonate at δ 3.7–3.9 ppm, while isopropyloxy protons appear as a septet near δ 4.5–5.0 ppm (e.g., ) .

Biological Activity

4-Methoxy-2-(propan-2-yloxy)aniline, a derivative of aniline, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological properties, and mechanisms of action, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by its methoxy group (-OCH₃) and a propan-2-yloxy group attached to an aniline ring. The synthesis typically involves the reaction between 4-methoxyaniline and propan-2-ol under suitable conditions to yield the target compound.

Synthesis Overview

Step Reagents Conditions Outcome
14-Methoxyaniline, Propan-2-olAnhydrous conditions, base (e.g., K₂CO₃)Formation of this compound

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

Antimicrobial Activity

Studies have demonstrated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition at certain concentrations.

Anticancer Properties

Recent investigations reveal that this compound may have anticancer effects. In vitro studies indicate that it can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets. For instance:

  • Caspase Activation : The compound has been shown to enhance the expression of cleaved caspases, which are crucial for the apoptotic pathway.
  • Cell Cycle Regulation : It affects proteins involved in cell cycle progression, leading to cell cycle arrest in cancer cells.
  • Receptor Interaction : The compound may interact with various receptors and enzymes, modulating their activity and influencing cellular responses.

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Study : A study assessed its efficacy against E. coli and Staphylococcus aureus, reporting a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains.
  • Anticancer Study : In a xenograft model, administration of this compound at doses ranging from 5 to 10 mg/kg resulted in significant tumor growth inhibition compared to control groups.

Comparative Analysis

To contextualize the biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound Biological Activity Mechanism
4-MethoxyphenylamineAntimicrobialDisruption of bacterial cell walls
4-Amino-3-methoxyphenylpropanoic acidAnticancerInduction of apoptosis

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